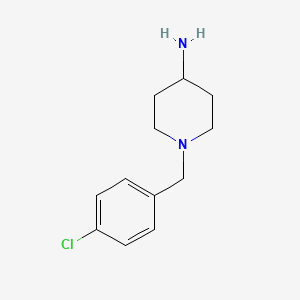

1-(4-Chlorobenzyl)piperidin-4-amine

Descripción general

Descripción

1-(4-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions result in the formation of various substituted piperidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Chlorobenzyl)piperidin-4-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders. Research has indicated its potential as an ATP-competitive inhibitor of cAMP-dependent protein kinases, which are crucial in signaling pathways related to cell growth and metabolism .

Biological Studies

The compound has been investigated for its biological activities, including:

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes such as lactate dehydrogenase, impacting metabolic pathways by decreasing lactate production. This inhibition can alter cellular metabolism significantly.

- Receptor Modulation : There is evidence suggesting that it may interact with neurotransmitter receptors, which could have implications for neuropharmacological applications .

Industrial Applications

In addition to its role in medicinal chemistry, this compound is used in the production of specialty chemicals and materials. Its ability to serve as a building block for more complex organic molecules makes it valuable in various industrial processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. These findings suggest its potential as an anticancer agent due to its ability to inhibit cell proliferation .

Antiparasitic Activity

Research has shown that derivatives of this compound may possess antiparasitic effects, indicating potential applications in treating parasitic infections.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-amine

- 1-(4-Bromobenzyl)piperidin-4-amine

- 1-(3,4-Dichlorobenzyl)piperidin-4-amine

Uniqueness

1-(4-Chlorobenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications .

Actividad Biológica

1-(4-Chlorobenzyl)piperidin-4-amine, also known as a derivative of piperidine, has garnered attention in various fields of medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H18ClN

- Molecular Weight : 223.73 g/mol

- CAS Number : 57645-56-4

This compound contains a piperidine ring substituted with a chlorobenzyl group, which is critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular signaling pathways:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit cyclic adenosine monophosphate (cAMP)-dependent protein kinase activity. This inhibition occurs through competitive interactions with the catalytic subunit of the enzyme after cAMP-induced dissociation from its regulatory subunits.

- Enzyme Interactions : The compound has been reported to interact with lactate dehydrogenase, leading to decreased lactate production. This interaction suggests potential applications in metabolic disorders.

Biochemical Pathways

The compound influences several key biochemical pathways:

- Cell Cycle Regulation : It alters the expression of genes involved in cell cycle progression and apoptosis, indicating potential anticancer properties.

- Metabolic Pathways : By interacting with cytochrome P450 enzymes, it affects drug metabolism and can modulate the levels of reactive oxygen species (ROS), impacting cellular redox balance.

In Vitro Studies

In laboratory settings, this compound has demonstrated varied effects depending on concentration:

- Low Doses : Exhibited anti-inflammatory and antiproliferative effects in various cell lines.

- High Doses : Induced cytotoxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage in therapeutic applications .

Temporal Stability

Research indicates that the compound remains stable under controlled conditions but may degrade under extreme environmental conditions (e.g., light exposure) which can alter its biological efficacy over time.

Antiparasitic Activity

Studies have suggested that similar compounds exhibit high activity against certain parasites. The mechanism involves enzyme inhibition that disrupts metabolic processes in the parasites.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective properties through inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurological contexts .

Table 1: Biological Activities of this compound

Propiedades

Número CAS |

78471-44-0 |

|---|---|

Fórmula molecular |

C14H18ClF3N2O2 |

Peso molecular |

338.75 g/mol |

Nombre IUPAC |

1-[(4-chlorophenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H17ClN2.C2HF3O2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;3-2(4,5)1(6)7/h1-4,12H,5-9,14H2;(H,6,7) |

Clave InChI |

OALRRWRZHRJPER-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Cl |

SMILES canónico |

C1CN(CCC1N)CC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O |

Solubilidad |

not available |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.